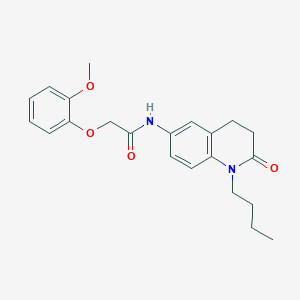

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Description

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a butyl group at the 1-position and a 2-oxo moiety. The acetamide side chain incorporates a 2-methoxyphenoxy group, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-3-4-13-24-18-11-10-17(14-16(18)9-12-22(24)26)23-21(25)15-28-20-8-6-5-7-19(20)27-2/h5-8,10-11,14H,3-4,9,12-13,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIKMYOWHOLPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with an α-keto acid under acidic conditions.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a base such as potassium carbonate.

Formation of the Acetamide Linkage: The final step involves the reaction of the quinoline derivative with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding quinone derivatives.

Reduction: Reduction reactions could target the carbonyl group in the quinoline core, potentially forming alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving quinoline derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Tetrahydroquinoline Substituent

Alkyl Chain Modifications

- N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide (CAS 921999-03-3): Substituent: Ethyl group at the 1-position (vs. butyl in the target compound). The 4-methoxyphenoxy group (para-substituted) may enhance steric accessibility compared to the ortho-substituted target .

- N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide (CAS 955221-16-6): Substituent: Propanamide side chain with a 4-methoxyphenyl group (vs. acetamide with 2-methoxyphenoxy). Impact: The extended aliphatic chain and para-methoxy substitution may increase hydrophobicity and alter binding affinity to target receptors .

Heterocyclic and Functional Group Additions

- 2-(2-Methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)acetamide (CAS 922010-66-0): Substituent: Methyl group on tetrahydroquinoline and a morpholinoethyl moiety.

Modifications in the Acetamide Side Chain

Phenoxy Group Variations

- 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (Compound 5k): Core Structure: 1,3,4-Thiadiazole replaces tetrahydroquinoline. Impact: The thiadiazole core, known for antimicrobial activity, shifts pharmacological focus. The 2-methoxyphenoxy group mirrors the target compound, suggesting shared electronic properties .

- N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide: Substituent: Sulfamoyl linkage and benzyl group on tetrahydroquinoline.

Halogenated Derivatives

- 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (CAS 924829-85-6): Substituent: Chlorinated acetamide with a methylene spacer.

Physicochemical and Pharmacological Implications

Table 1: Key Structural and Functional Comparisons

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound belonging to the quinoline derivative class. This compound has gained attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical characteristics are as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 290.36 g/mol |

| CAS Number | 946269-82-5 |

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, disrupting cellular processes essential for the growth and survival of pathogens or cancer cells.

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial mechanism involves disrupting bacterial membrane integrity and inhibiting essential biosynthetic pathways .

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial properties. Key findings include:

- Activity Against MRSA : In vitro studies have shown that this compound effectively inhibits MRSA growth. This is crucial given the increasing prevalence of antibiotic-resistant bacteria.

- Mechanism : The compound disrupts bacterial cell membranes and interferes with protein synthesis pathways, leading to cell death .

Cytotoxicity against Cancer Cells

Preliminary research indicates that this compound may possess cytotoxic properties against various cancer cell lines. Studies have shown:

- Inhibition of Cell Proliferation : this compound has been observed to inhibit the proliferation of cancer cells in vitro.

- Mechanism : The cytotoxicity is believed to result from the induction of apoptosis through the activation of caspases and disruption of mitochondrial function .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To assess the effectiveness against MRSA.

- Results : Showed a significant reduction in bacterial count at varying concentrations.

- : Supports potential use as an antimicrobial agent in clinical settings.

-

Cancer Cell Line Study :

- Objective : To evaluate cytotoxic effects on human cancer cell lines.

- Results : Demonstrated dose-dependent inhibition of cell growth with apoptosis markers detected.

- : Suggests further investigation into its potential as an anticancer drug.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroisoquinolin) | Antimicrobial and anticancer properties |

| N-(1-butyl-2-oxoquinoline) | Moderate cytotoxicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, acetylation, and cyclization. For example, related tetrahydroquinoline derivatives are synthesized using Na₂CO₃ as a base in CH₂Cl₂, followed by purification via silica gel chromatography and recrystallization . Key steps include optimizing reaction time, temperature (e.g., room temperature for overnight stirring), and reagent stoichiometry to enhance yield (e.g., 58% yield achieved in analogous syntheses) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (ESI/APCI) are essential. For instance, ¹H NMR signals (δ 7.69 ppm for aromatic protons) and ESI/APCI(+) peaks (e.g., m/z 347 [M+H]) validate structural features in related acetamide derivatives . High-resolution mass spectrometry (HRMS) and Infrared (IR) spectroscopy further confirm functional groups like carbonyl (C=O) and methoxy (OCH₃) moieties .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodology : Start with in vitro assays such as enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). For example, structurally similar compounds with tetrahydroquinoline cores show antimicrobial activity via agar diffusion assays . Dose-response curves and IC₅₀ calculations are critical for quantifying potency .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodology : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., CH₂Cl₂ vs. THF), temperature gradients, and catalyst loading. For instance, iterative additions of acetyl chloride in CH₂Cl₂ improved yields by 15% in analogous syntheses . Microwave-assisted synthesis (e.g., 100°C, 30 min) may reduce reaction time while maintaining purity (>95%) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology : Use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. For example, coupling constants (J = 8.4 Hz in aromatic protons) help distinguish regioisomers in tetrahydroquinoline derivatives . Cross-validate with computational tools (e.g., density functional theory (DFT) simulations) to predict chemical shifts and verify experimental data .

Q. What strategies are effective for probing structure-activity relationships (SAR) in this compound?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) and compare bioactivity. For example, fluorophenyl-substituted analogs show enhanced receptor binding affinity (Ki = 1.2 nM vs. 8.3 nM for methoxy) in kinase inhibition assays . Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to guide SAR .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?

- Methodology : Conduct in vitro microsomal stability assays (e.g., liver microsomes from rats/humans) to measure half-life (t₁/₂). For related compounds, cytochrome P450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities . In vivo PK studies in rodent models assess bioavailability (%F) and clearance rates using LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.